Cas no 893739-18-9 (5-(4-Benzyloxyphenyl)nicotinic acid)

5-(4-Benzyloxyphenyl)nicotinic acid is a specialized organic compound featuring a nicotinic acid core substituted with a 4-benzyloxyphenyl group at the 5-position. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The benzyloxy moiety enhances lipophilicity, while the carboxylic acid group offers reactivity for further derivatization, such as amide or ester formation. Its aromatic system contributes to stability and potential π-π stacking interactions, useful in drug design. The compound is typically employed in research settings for developing bioactive molecules, particularly in kinase inhibition or receptor modulation studies. High-purity grades ensure reproducibility in synthetic applications. Storage under inert conditions is recommended to preserve integrity.
5-(4-Benzyloxyphenyl)nicotinic acid structure
893739-18-9 structure
Product Name:5-(4-Benzyloxyphenyl)nicotinic acid
CAS No:893739-18-9
MF:C19H15NO3
MW:305.327305078506
MDL:MFCD06802460
CID:1024947
PubChem ID:20100043
Update Time:2025-06-12

5-(4-Benzyloxyphenyl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(4-(Benzyloxy)phenyl)nicotinic acid
    • 5-[4-(BENZYLOXY)PHENYL]NICOTINIC ACID
    • 5-(4-(Benzyloxy)phenyl)nicotinicacid
    • BS-24691
    • BB 0223547
    • AKOS004118992
    • 5-(4-Benzyloxyphenyl)nicotinic acid
    • A861205
    • MFCD06802460
    • 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
    • 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid
    • DTXSID10602478
    • 893739-18-9
    • MDL: MFCD06802460
    • Inchi: 1S/C19H15NO3/c21-19(22)17-10-16(11-20-12-17)15-6-8-18(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
    • InChI Key: AFVYMXHOYMUQJF-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1C=CC(=CC=1)C1C=NC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 305.10519334g/mol
  • Monoisotopic Mass: 305.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 59.4Ų

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5-(4-Benzyloxyphenyl)nicotinic acid Suppliers

Amadis Chemical Company Limited
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(CAS:893739-18-9)5-(4-Benzyloxyphenyl)nicotinic acid
Order Number:A861205
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):150.0/671.0
Email:sales@amadischem.com

Additional information on 5-(4-Benzyloxyphenyl)nicotinic acid

Introduction to 5-(4-Benzyloxyphenyl)nicotinic Acid (CAS No. 893739-18-9)

5-(4-Benzyloxyphenyl)nicotinic acid, identified by the Chemical Abstracts Service Number (CAS No.) 893739-18-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nicotinic acid derivatives, which are widely studied for their potential biological activities and therapeutic applications. The structural motif of this molecule incorporates a benzyloxy group at the para position of a phenyl ring, linked to a nicotinic acid backbone, which imparts unique chemical and pharmacological properties.

The benzyloxy substituent not only enhances the solubility and stability of the compound but also influences its interactions with biological targets. Nicotinic acid derivatives, in general, have been explored for their roles in modulating lipid metabolism, improving cardiovascular health, and exhibiting anti-inflammatory properties. The introduction of the 4-benzyloxyphenyl moiety into the structure of nicotinic acid suggests potential applications in drug design, particularly in developing novel therapeutics targeting metabolic disorders and inflammatory conditions.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 5-(4-benzyloxyphenyl)nicotinic acid. Studies indicate that the benzyloxy group may serve as a key pharmacophore, influencing binding affinity and selectivity when interacting with enzymes or receptors. This has prompted researchers to investigate its potential as an intermediate in the synthesis of more complex molecules with enhanced biological activity.

One of the most promising areas of research involving 5-(4-benzyloxyphenyl)nicotinic acid is its role in modulating nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission, cognitive function, and muscle contraction. The structural similarity between nicotinic acid derivatives and acetylcholine allows these compounds to interact with nAChRs, potentially leading to applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The 4-benzyloxyphenyl substituent may further enhance binding interactions by optimizing the orientation and accessibility of key functional groups within the receptor binding site.

In addition to its potential neuropharmacological applications, 5-(4-benzyloxyphenyl)nicotinic acid has been investigated for its metabolic effects. Nicotinic acid derivatives are known to influence lipid profiles by increasing high-density lipoprotein (HDL) cholesterol levels while reducing low-density lipoprotein (LDL) cholesterol and triglycerides. The presence of the benzyloxy group may enhance these effects by improving oral bioavailability and metabolic stability. Preclinical studies have shown that compounds structurally related to 5-(4-benzyloxyphenyl)nicotinic acid exhibit promising results in reducing hyperlipidemia and preventing atherosclerosis.

The synthesis of 5-(4-benzyloxyphenyl)nicotinic acid involves multi-step organic reactions, typically starting from commercially available precursors such as 4-benzyloxybenzoic acid and nicотиновой кислоты (niacinic acid). Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and enzymatic modifications, have been employed to achieve high yields and purity. These synthetic strategies not only ensure the availability of sufficient quantities for research purposes but also allow for structural modifications to explore new analogs with improved pharmacological properties.

Recent publications highlight the use of 5-(4-benzyloxyphenyl)nicotinic acid as a scaffold for drug discovery programs targeting inflammation-related diseases. In vitro studies have demonstrated its ability to inhibit key pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The 4-benzyloxyphenyl moiety appears to play a crucial role in modulating enzyme activity by influencing substrate binding kinetics. These findings suggest that this compound may serve as a lead compound for developing novel anti-inflammatory agents with reduced side effects compared to existing therapies.

The pharmacokinetic profile of 5-(4-benzyloxyphenyl)nicotinic acid is another area of active investigation. Studies using animal models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The benzyloxy group contributes to improved solubility, facilitating better oral absorption and tissue distribution. Additionally, metabolic studies indicate that the compound undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and potential drug-drug interactions.

Future directions in research on 5-(4-benzyloxyphenyl)nicotinic acid include exploring its mechanism of action in detail through structural-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers aim to identify key structural features responsible for its biological activity. This approach will not only enhance our understanding of how this compound interacts with biological targets but also provide valuable insights for designing next-generation therapeutics.

Furthermore, clinical trials are being planned to evaluate the safety and efficacy of 5-(4-benzyloxyphenyl)nicotinic acid in humans for treating metabolic disorders and inflammatory conditions. The encouraging preclinical data support the rationale for advancing this compound into Phase I clinical trials, where it will be assessed for tolerability, pharmacokinetics, and preliminary evidence of therapeutic effect.

In conclusion,5-(4-benzyloxyphenyl)nicotinic acid (CAS No. 893739-18-9) represents a promising candidate for drug development with multiple potential therapeutic applications. Its unique structural features, combined with recent advancements in synthetic chemistry and pharmacological research, position it as a valuable asset in ongoing efforts to address metabolic diseases and inflammatory conditions. As more data becomes available from preclinical and clinical studies,this compound is likely to play an increasingly important role in pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:893739-18-9)5-(4-Benzyloxyphenyl)nicotinic acid
A861205
Purity:99%/99%
Quantity:1g/5g
Price ($):150.0/671.0
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